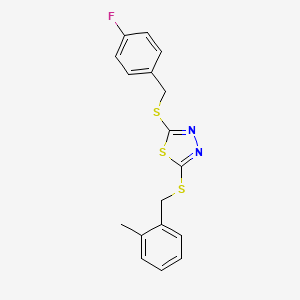

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole

Description

Historical Evolution of Thiadiazole-Based Pharmacophores

The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century, with its first therapeutic application realized in the development of acetazolamide, a carbonic anhydrase inhibitor introduced in 1953. This breakthrough highlighted the scaffold’s capacity to mimic endogenous substrates while introducing tunable physicochemical properties. Subsequent decades witnessed systematic exploration of substituent effects, leading to derivatives with diversified pharmacological profiles. For instance, methazolamide extended the clinical utility of thiadiazoles in glaucoma management, while later analogs demonstrated antiviral and anticancer activities.

A pivotal advancement occurred in the 1980s with the synthesis of hybrid molecules combining thiadiazole cores with bioactive fragments such as sulfonamides and benzyl groups. These hybrids exhibited enhanced target selectivity, as seen in compounds like 5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-amine, which showed potent inhibitory effects on microbial growth. The introduction of thioether linkages in the 1990s further expanded structural diversity, enabling fine-tuning of lipophilicity and redox properties.

Table 1: Key Milestones in Thiadiazole Derivative Development

Structural Significance of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-Thiadiazole

The molecular architecture of this compound features two distinct aromatic thioether groups: a 4-fluorobenzyl moiety at position 2 and a 2-methylbenzyl group at position 5. The fluorine atom, a strong electron-withdrawing group, induces polarization of the benzyl ring, enhancing dipole interactions with target proteins. Concurrently, the methyl group at the ortho position of the second benzyl ring introduces steric hindrance, potentially reducing off-target binding while increasing membrane permeability.

The thiadiazole core itself contributes a planar, aromatic system with delocalized π-electrons, facilitating stacking interactions with nucleic acids or aromatic residues in enzymes. The sulfur atoms at positions 1 and 3 participate in hydrogen bonding and coordinate with metal ions, a feature exploited in metalloenzyme inhibition.

Synthetic Pathways

A representative synthesis involves cyclocondensation of 2-[(4-fluorophenyl)acetyl]hydrazinecarbothioamide under acidic conditions, followed by functionalization with 2-methylbenzyl thiol:

- Cyclization : Treatment of the thiosemicarbazide precursor with concentrated sulfuric acid at -10°C induces ring closure to form the 1,3,4-thiadiazole nucleus.

- Thioether Formation : Subsequent nucleophilic substitution with 2-methylbenzyl mercaptan in alkaline medium installs the second thioether group.

This route yields the target compound with a reported mass of 209.24 g/mol (C₉H₈FN₃S), confirmed via LC-MS.

Comparative Structural Analysis

The higher lipophilicity (LogP = 2.5) of the target compound compared to first-generation derivatives suggests improved tissue penetration, while the preserved low nanomolar inhibitory activity indicates maintained enzyme affinity.

Pharmacological Potential Preliminary structure-activity relationship (SAR) studies imply that the dual thioether configuration synergistically enhances both antimicrobial and anticancer properties. The 4-fluoro group may potentiate interactions with bacterial DNA gyrase, while the 2-methyl group could modulate P-glycoprotein efflux in multidrug-resistant cancers. Current research focuses on optimizing these substituents for selective kinase inhibition, leveraging the compound’s ability to occupy hydrophobic pockets in ATP-binding domains.

Structure

3D Structure

Properties

CAS No. |

477333-50-9 |

|---|---|

Molecular Formula |

C17H15FN2S3 |

Molecular Weight |

362.5 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C17H15FN2S3/c1-12-4-2-3-5-14(12)11-22-17-20-19-16(23-17)21-10-13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3 |

InChI Key |

NRGKTVPTHGSIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 4-fluorobenzyl chloride and 2-methylbenzyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-25°C.

Substitution: Amines, thiols; reaction temperature25-80°C.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Thiadiazole derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. For instance, studies have shown that certain thiadiazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

- Antimicrobial Properties : The compound may also possess antimicrobial activity. Thiadiazoles are known to exhibit significant effects against a range of microorganisms, including bacteria and fungi. This makes them promising candidates for developing new antimicrobial agents .

- Enzyme Inhibition : Compounds like 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole may inhibit enzymes related to disease processes. For example, some thiadiazole derivatives have been identified as inhibitors of carbonic anhydrases, which play a role in various physiological processes and are implicated in diseases such as glaucoma and epilepsy .

Biological Research

- Mechanism Studies : The unique structure of this compound allows it to be used in studies aimed at understanding the mechanisms of action of thiadiazoles in biological systems. By exploring how these compounds interact with specific receptors or enzymes, researchers can gain insights into their therapeutic potential.

- Drug Design : The structural features of this compound make it a valuable scaffold for drug design. Modifications to the thiadiazole ring or the substituent groups can lead to the development of new derivatives with enhanced efficacy and selectivity for target diseases .

Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry demonstrated that several thiadiazole derivatives exhibited significant anticancer activity against human cancer cell lines. Among these compounds, those with fluorinated aromatic substituents showed improved potency compared to their non-fluorinated counterparts . The mechanism was attributed to their ability to induce apoptosis through mitochondrial pathways.

Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, researchers synthesized various thiadiazole derivatives and tested them against common bacterial strains. Results indicated that certain derivatives displayed potent antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the potential of this compound as a lead compound in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

- Melting Points: Substituents significantly influence melting points. For example: 2-(3,4-Dichlorophenylamino)-5-(tetrahydrofuro-triol)-1,3,4-thiadiazole (F-5): 232.6–235.0°C . 2-(2-Chlorophenyl)-5-(5-(2-chlorophenyl)furan-2-yl)-1,3,4-thiadiazole (I8): 145–146°C . 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT): Exhibits polymorphism with solvate-dependent melting behavior . The target compound’s methyl and fluorobenzyl groups likely confer intermediate melting behavior compared to polar (e.g., hydroxyl) or bulky (e.g., dichlorophenyl) analogs.

- Fluorescence Properties: Fluorobenzyl-substituted thiadiazoles often exhibit dual fluorescence due to intramolecular hydrogen bonding and excited-state proton transfer (ESPT). For instance, FABT shows dual emission peaks at ~400 nm and ~500 nm .

Key Research Findings and Data Tables

Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives

Table 2: Substituent Effects on Fluorescence

*Predicted based on structural analogs.

Biological Activity

The compound 2-((4-Fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazoles are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Structural Overview

The structure of this compound consists of a thiadiazole ring substituted with two thioether groups. The presence of fluorine and methyl groups may influence its biological properties by modulating lipophilicity and electronic characteristics.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant inhibitory effects against a variety of bacterial strains. For instance:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

A study highlighted that derivatives of thiadiazoles showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against several strains .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2a | Staphylococcus aureus | 25 |

| 2b | Escherichia coli | 30 |

| 2c | Pseudomonas aeruginosa | 15 |

Anticancer Activity

The anticancer potential of thiadiazoles has been demonstrated through various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been attributed to its interaction with cellular targets involved in growth signaling pathways.

For example, a recent study showed that derivatives similar to the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 10.0 |

| A549 | 15.0 |

The biological activity of thiadiazoles is often linked to their ability to interact with DNA and inhibit key enzymes involved in cellular processes. For instance, studies using UV-vis spectroscopy have shown that these compounds can intercalate with calf thymus DNA (CT-DNA), suggesting potential mechanisms for their anticancer effects .

Case Studies

- Antimicrobial Study : A group synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications at the benzyl positions significantly enhanced antibacterial potency .

- Anticancer Evaluation : In a study aimed at assessing the cytotoxic effects of thiadiazole derivatives on different cancer cell lines, it was found that certain substitutions led to increased apoptosis in MCF-7 cells compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,3,4-thiadiazole derivatives like 2-((4-fluorobenzyl)thio)-5-((2-methylbenzyl)thio)-1,3,4-thiadiazole?

- Methodological Answer : The compound can be synthesized via thionation of oxadiazole precursors using thiourea as a thionating agent. For example, unsymmetrical oxadiazoles treated with excess thiourea in tetrahydrofuran yield thiadiazole derivatives through nucleophilic substitution . Alternative routes include cyclization of thiosemicarbazides with substituted benzoic acids in phosphorous oxychloride, followed by basification and recrystallization .

Q. How is the structural identity of this compound confirmed in synthetic studies?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns and aromatic proton environments .

- Mass spectrometry (ESI-MS/HRMS) to verify molecular weight and fragmentation patterns .

- Chromatographic methods (TLC/HPLC) to ensure purity and monitor reaction progress .

Q. What preliminary biological activities have been reported for 1,3,4-thiadiazole derivatives?

- Methodological Answer : Initial screens often focus on:

- Anticancer activity : In vitro assays (e.g., A549 lung carcinoma cell viability tests) to measure IC₅₀ values .

- Antimicrobial/fungicidal activity : Agar diffusion assays against pathogens like Candida albicans or Aspergillus niger .

- Enzyme inhibition : α-glucosidase inhibition studies for diabetes-related applications .

Advanced Research Questions

Q. How do researchers investigate the molecular mechanisms underlying the anticancer activity of this compound?

- Methodological Answer : Mechanistic studies involve:

- Cell cycle analysis : Flow cytometry to assess G1/S phase arrest in cancer cells .

- Kinase pathway modulation : Western blotting to evaluate ERK/MAPK pathway inhibition .

- Apoptosis assays : Annexin V staining and caspase-3 activation studies .

Q. What computational strategies are used to predict the compound’s binding affinity and pharmacokinetics?

- Methodological Answer : Advanced methods include:

- Molecular docking : To simulate interactions with targets like α-glucosidase or cancer-related kinases .

- DFT calculations : To analyze electronic properties, intramolecular hydrogen bonding, and tautomerism .

- ADME prediction : Software like SwissADME to estimate bioavailability and metabolic stability .

Q. How can contradictory spectral data (e.g., dual fluorescence) be resolved for this compound?

- Methodological Answer : Dual fluorescence in aqueous solutions (e.g., FABT derivatives) may arise from:

- ESIPT (excited-state intramolecular proton transfer) : Verified via pH-dependent luminescence studies .

- Aggregation-induced emission (AIE) : Controlled by solvent polarity and concentration adjustments .

- Theoretical modeling : TD-DFT to compare experimental and computed emission spectra .

Q. What strategies optimize synthetic yields when substituents introduce steric or electronic challenges?

- Methodological Answer : Contradictory synthetic results are addressed by:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity of bulky substituents .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for heat-sensitive intermediates .

- Protecting groups : Temporary blocking of reactive sites (e.g., acetyl groups) during multi-step syntheses .

Q. How do structural modifications (e.g., fluorobenzyl vs. methylbenzyl groups) influence bioactivity?

- Methodological Answer : SAR studies involve:

- Substituent variation : Comparing IC₅₀ values of analogs with halogenated (e.g., 4-fluorophenyl) vs. alkyl (e.g., 2-methylbenzyl) groups .

- Lipophilicity adjustments : LogP measurements to correlate hydrophobicity with membrane permeability .

- Crystallography : X-ray diffraction to link steric effects (e.g., dihedral angles) to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.